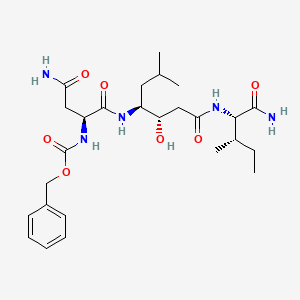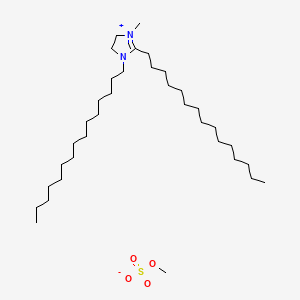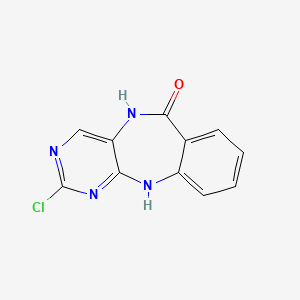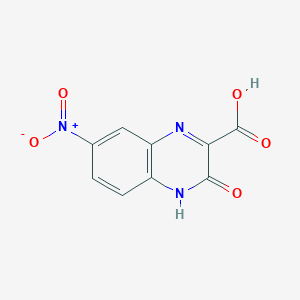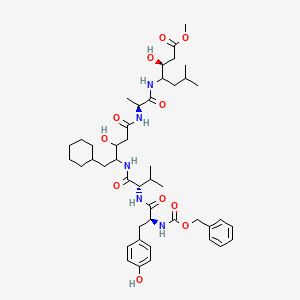
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl Phosphinylidynetricarbamate . This chemical compound has the molecular formula C9H18N3O7P and a molecular weight of 311.2289 g/mol . It is a chemical substance that has been validated and registered in various chemical databases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl Phosphinylidynetricarbamate involves the reaction of ethyl carbamate with phosphorus oxychloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C2H5OC(O)NH2 + POCl3 + Base} \rightarrow \text{C9H18N3O7P} ]
Industrial Production Methods: Industrial production of Triethyl Phosphinylidynetricarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Triethyl Phosphinylidynetricarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted carbamates and phosphine esters.
Scientific Research Applications
Triethyl Phosphinylidynetricarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Triethyl Phosphinylidynetricarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
- Diethyl Phosphinylidynetricarbamate: Similar structure but with two ethyl groups.
- Methyl Phosphinylidynetricarbamate: Contains methyl groups instead of ethyl groups, affecting its chemical properties and reactivity.
Properties
CAS No. |
16077-69-3 |
|---|---|
Molecular Formula |
C9H18N3O7P |
Molecular Weight |
311.23 g/mol |
IUPAC Name |
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate |
InChI |
InChI=1S/C9H18N3O7P/c1-4-17-7(13)10-20(16,11-8(14)18-5-2)12-9(15)19-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15,16) |
InChI Key |
PLKLDTNHRCTQAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(NC(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


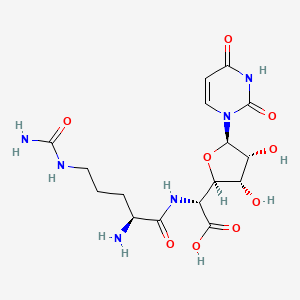
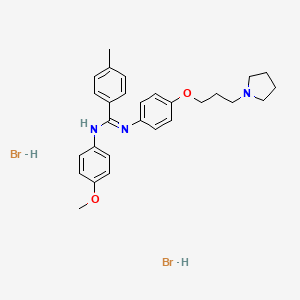
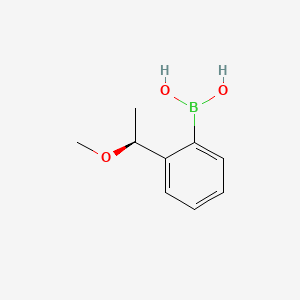
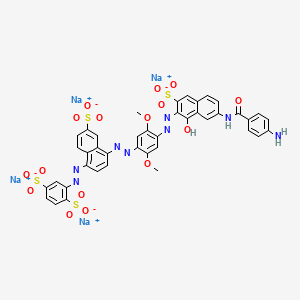
![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
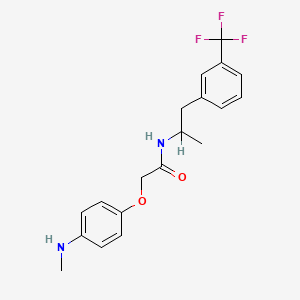
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

